(S)-1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-5-carboxylic acid
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Overview
Description
(S)-1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-5-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved through the reaction of the amino compound with tert-butoxycarbonyl chloride (BocCl) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of Boc-protected amino acids often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. The flow microreactor approach allows for precise control over reaction conditions, leading to higher yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
(S)-1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-5-carboxylic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific functional groups present in the molecule.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amino compound, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(S)-1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions, as the Boc group can be selectively removed to reveal the active amino group.
Medicine: It serves as a building block in the synthesis of peptide-based drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of (S)-1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-5-carboxylic acid primarily involves the protection and deprotection of the amino group. The Boc group acts as a protecting group, preventing unwanted reactions at the amino site during synthetic processes. Upon deprotection, the free amino group can participate in various chemical reactions, enabling the synthesis of more complex molecules .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid used in peptide synthesis.
N-tert-Butoxycarbonyl-L-phenylalanine: Similar in structure but with a phenyl group, used in the synthesis of peptide-based drugs.
N-tert-Butoxycarbonyl-L-tryptophan: Contains an indole group, used in the study of protein-ligand interactions.
Uniqueness
(S)-1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-5-carboxylic acid is unique due to its indene structure, which imparts specific steric and electronic properties. This uniqueness makes it valuable in the synthesis of complex organic molecules where precise control over reactivity is required .
Properties
CAS No. |
916209-97-7 |
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Molecular Formula |
C15H19NO4 |
Molecular Weight |
277.31 g/mol |
IUPAC Name |
(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-5-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-12-7-5-9-8-10(13(17)18)4-6-11(9)12/h4,6,8,12H,5,7H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1 |
InChI Key |
HMQXSAHTXHSFCY-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC2=C1C=CC(=C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C1C=CC(=C2)C(=O)O |
Origin of Product |
United States |
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